molecular formula C21H17F2N3O4 B2586159 N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide CAS No. 341966-80-1

N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

Cat. No. B2586159
CAS RN: 341966-80-1
M. Wt: 413.381
InChI Key: GJMDCMYSXDOFSK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Not reported explicitly, but it can be determined experimentally .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization : The synthesis of imines, compounds related to the structural motif of N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide, involves straightforward methodologies that yield products with significant pharmacophore properties. Imines serve as crucial intermediates in the synthesis of a wide range of compounds and have been characterized using various techniques, including Single Crystal X-ray Diffraction (SCXRD) and Density Functional Theory (DFT) calculations to elucidate their structure and stability (Tatlidil et al., 2022).

Molecular Docking and ADMET Evaluation : The evaluation of such compounds includes molecular docking studies to predict their interaction with biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-likeness and pharmacokinetic properties (Tatlidil et al., 2022).

Photodynamic Therapy Applications

Photosensitizing Properties : Certain compounds with methoxynicotinamide moieties and fluoro-substituted benzyl groups have been explored for their potential in photodynamic therapy (PDT). These compounds, characterized by their ability to generate singlet oxygen, are investigated for their applications in treating various diseases, including cancer, due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Activities

Antimicrobial Activity : Schiff bases derived from imino and methoxyphenol structures demonstrate antimicrobial activity against a range of bacterial and fungal species. Their synthesis and bioactivity screening suggest potential applications in developing new antimicrobial agents (Vinusha et al., 2015).

Antioxidant Properties : The antioxidant activities of salicylaldimines and related compounds, including those with methoxyphenol components, have been studied, showing that certain substituents can significantly enhance their antioxidant effectiveness. This property is crucial for compounds that aim to mitigate oxidative stress-related diseases (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(E)-(4-fluorophenyl)methoxyiminomethyl]-4-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O4/c1-28-18-10-11-24-21(30-17-8-6-16(23)7-9-17)19(18)20(27)25-13-26-29-12-14-2-4-15(22)5-3-14/h2-11,13H,12H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMDCMYSXDOFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

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